(3-(1H-Pyrazol-1-yl)phenyl)methanamine (3-(1H-Pyrazol-1-yl)phenyl)methanamine
Brand Name: Vulcanchem
CAS No.: 687635-04-7
VCID: VC3689644
InChI: InChI=1S/C10H11N3/c11-8-9-3-1-4-10(7-9)13-6-2-5-12-13/h1-7H,8,11H2
SMILES: C1=CC(=CC(=C1)N2C=CC=N2)CN
Molecular Formula: C10H11N3
Molecular Weight: 173.21 g/mol

(3-(1H-Pyrazol-1-yl)phenyl)methanamine

CAS No.: 687635-04-7

Cat. No.: VC3689644

Molecular Formula: C10H11N3

Molecular Weight: 173.21 g/mol

* For research use only. Not for human or veterinary use.

(3-(1H-Pyrazol-1-yl)phenyl)methanamine - 687635-04-7

Specification

CAS No. 687635-04-7
Molecular Formula C10H11N3
Molecular Weight 173.21 g/mol
IUPAC Name (3-pyrazol-1-ylphenyl)methanamine
Standard InChI InChI=1S/C10H11N3/c11-8-9-3-1-4-10(7-9)13-6-2-5-12-13/h1-7H,8,11H2
Standard InChI Key YWZKZHCZKIKAAC-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)N2C=CC=N2)CN
Canonical SMILES C1=CC(=CC(=C1)N2C=CC=N2)CN

Introduction

Chemical Properties and Structure

(3-(1H-Pyrazol-1-yl)phenyl)methanamine is a heterocyclic compound characterized by a pyrazole ring connected to a benzene ring, which also contains a methanamine group. This structural arrangement gives the molecule unique chemical reactivity and potential for biological activity.

Basic Chemical Identifiers

The compound exhibits the following fundamental chemical properties:

PropertyValue
CAS Number687635-04-7
Molecular FormulaC10H11N3
Molecular Weight173.22 g/mol
IUPAC Name(3-pyrazol-1-ylphenyl)methanamine
Standard InChIInChI=1S/C10H11N3/c11-8-9-3-1-4-10(7-9)13-6-2-5-12-13
SMILESC1=CC(=CC(=C1)N2C=CC=N2)CN

The molecule contains a pyrazole ring (C3H4N2) connected to a meta-substituted benzene ring with a methanamine (CH2NH2) group . This arrangement creates a scaffold that can be modified at multiple positions, particularly at the primary amine, making it valuable in medicinal chemistry.

Structural Features

The compound's structure consists of three key components:

  • A pyrazole heterocycle (five-membered ring with two nitrogen atoms)

  • A phenyl (benzene) ring connected to the pyrazole at the 1-position

  • A methanamine group at the meta position of the phenyl ring

These structural elements contribute to the compound's chemical behavior, including its solubility, reactivity, and potential for derivatization .

Synthesis and Preparation Methods

Laboratory Synthesis

While the search results don't provide specific synthetic routes for (3-(1H-Pyrazol-1-yl)phenyl)methanamine, typical preparation of such compounds often involves:

  • Formation of the pyrazole-phenyl bond through coupling reactions

  • Introduction of the methanamine group via reduction of a nitrile precursor or other amino-functionalization methods

  • Purification techniques including recrystallization or column chromatography

Stock Solution Preparation

For research applications, the following table outlines recommended volumes for preparing stock solutions of various concentrations:

ConcentrationAmount of Compound
1 mg5 mg
1 mM5.773 mL
5 mM1.1546 mL
10 mM0.5773 mL

When preparing solutions, selecting an appropriate solvent based on the compound's solubility is essential for maintaining chemical integrity and ensuring accurate experimental results .

Applications in Research

Pharmaceutical Development

(3-(1H-Pyrazol-1-yl)phenyl)methanamine serves as a versatile building block in pharmaceutical research due to its unique scaffold properties. The compound's structure allows for various modifications, particularly at the primary amine site, enabling the synthesis of more complex molecules with potential biological activities.

Medicinal Chemistry

In medicinal chemistry, this compound offers several advantages:

  • The pyrazole moiety can participate in hydrogen bonding interactions with biological targets

  • The primary amine group provides a reactive site for introducing additional functional groups

  • The rigid aromatic scaffold can contribute to favorable binding orientations with protein targets

These properties make the compound valuable in developing novel therapeutic agents and studying structure-activity relationships.

Related Compounds and Derivatives

Hydrochloride Salt Form

The hydrochloride salt of the compound, (3-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride, has distinct properties:

PropertyValue
CAS Number1245649-13-1
Molecular FormulaC10H12ClN3
Molecular Weight209.677 g/mol
SMILESC1=CC(=CC(=C1)N2C=CC=N2)CN.Cl

The salt form typically offers improved water solubility compared to the free base, making it potentially more suitable for aqueous applications in biological studies.

N-Methylated Derivative

A related compound is N-Methyl-1-[3-(1H-pyrazol-1-yl)phenyl]methanamine, which features methylation of the primary amine:

PropertyValue
Molecular FormulaC11H13N3
Derivative TypeN-methylated

This methylated derivative represents a common structural modification that can alter the compound's physicochemical and biological properties, including receptor binding affinity and metabolic stability .

Research Applications

As a Chemical Building Block

The compound serves as an important intermediate in multistep organic synthesis, particularly in:

  • Construction of more complex heterocyclic systems

  • Development of chemical libraries for high-throughput screening

  • Synthesis of target-oriented compounds for biological testing

These applications leverage the compound's bifunctional nature, with both nucleophilic (amine) and electrophilic sites available for further reactions.

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